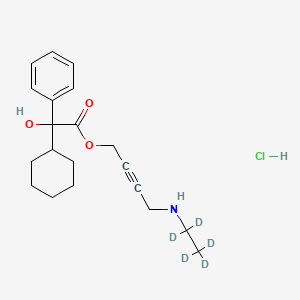
1,5-dibromo-2,3-dichloro-4-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-dibromo-2,3-dichloro-4-iodobenzene is an aromatic compound with the molecular formula C6HBr2Cl2I. This compound is characterized by the presence of bromine, chlorine, and iodine atoms attached to a benzene ring. The unique combination of halogens makes it an interesting subject for various chemical studies and applications.
Mechanism of Action
Mode of Action
Halogenated compounds are generally known for their electrophilic nature, which allows them to form covalent bonds with biological macromolecules, altering their function .
Biochemical Pathways
Halogenated compounds can potentially disrupt various cellular processes, including signal transduction, gene expression, and enzymatic activity, due to their reactivity with biological macromolecules .
Pharmacokinetics
Their metabolism often involves enzymatic reactions that aim to increase their polarity for easier excretion .
Result of Action
The reactivity of halogenated compounds with biological macromolecules can lead to various cellular responses, including altered protein function, dna damage, and potential cytotoxic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,5-dibromo-2,3-dichloro-4-iodobenzene . Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability. Furthermore, the compound’s lipophilic nature means that its bioavailability and action can be influenced by the lipid content of the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dibromo-2,3-dichloro-4-iodobenzene typically involves halogenation reactions. One common method is the bromination of 2,3-dichloroiodobenzene using bromine or brominating agents like N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,5-dibromo-2,3-dichloro-4-iodobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the halogen atoms are replaced by nucleophiles such as amines or thiols.
Cross-Coupling Reactions: It can also undergo cross-coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., morpholine) and thiols, with reactions typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Cross-Coupling Reactions: Reagents include boronic acids and palladium catalysts, with reactions conducted in organic solvents such as toluene or ethanol under inert atmosphere.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzene derivatives where the halogen atoms are replaced by nucleophiles.
Cross-Coupling Reactions: Products are biaryl compounds formed by the coupling of the benzene ring with another aromatic or aliphatic group.
Scientific Research Applications
1,5-dibromo-2,3-dichloro-4-iodobenzene has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloroiodobenzene: Similar in structure but lacks bromine atoms.
1,4-Dibromotetrafluorobenzene: Contains bromine and fluorine atoms instead of chlorine and iodine.
3,4-Dichloroiodobenzene: Similar but with different positions of chlorine and iodine atoms.
Uniqueness
1,5-dibromo-2,3-dichloro-4-iodobenzene is unique due to the specific arrangement of bromine, chlorine, and iodine atoms on the benzene ring. This unique combination of halogens imparts distinct chemical reactivity and properties, making it valuable for specialized applications in organic synthesis and material science .
Properties
IUPAC Name |
1,5-dibromo-2,3-dichloro-4-iodobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBr2Cl2I/c7-2-1-3(8)6(11)5(10)4(2)9/h1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYVVDBWSTZHLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)I)Cl)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBr2Cl2I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2R)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester](/img/structure/B584051.png)
![4-[(2S)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester](/img/structure/B584052.png)
![D-[2-13C]xylose](/img/structure/B584055.png)



![D-[5-13C]Xylose](/img/structure/B584065.png)
![L-[5-13C]xylose](/img/structure/B584066.png)
![(2-iodophenyl)-[1-(1-methylazepan-3-yl)indol-3-yl]methanone](/img/structure/B584069.png)
![D-[1,2-13C2]xylose](/img/structure/B584070.png)
